molecular formula C10H20O B150745 Dihydroterpineol CAS No. 498-81-7

Dihydroterpineol

Cat. No. B150745
CAS RN: 498-81-7
M. Wt: 156.26 g/mol
InChI Key: UODXCYZDMHPIJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydro compounds can involve processes such as Michael addition followed by cyclization. For instance, the synthesis of 2,3-dihydro-1,5-benzothiazepines is achieved through a domino process that includes a Michael addition of 2-aminothiophenols to chalcones, followed by in situ cyclization, yielding up to 98% chemical yields under essentially neutral conditions . This method, while specific to benzothiazepines, provides insight into the type of reactions that might be used in the synthesis of dihydroterpineol.

Molecular Structure Analysis

The molecular structure of dihydroterpineol would be expected to have a saturated ring system due to the addition of hydrogen atoms. The papers provided do not directly discuss dihydroterpineol, but they do mention the importance of molecular structures in the activity of compounds. For example, the structure of polycarpine dihydrochloride was determined through comprehensive spectral studies , indicating the importance of structural analysis in understanding the properties and activities of such compounds.

Chemical Reactions Analysis

Chemical reactions involving dihydro compounds can include interconversions and degradation. The paper on polycarpine dihydrochloride describes how the compound was converted to its unstable free base, which then decomposed into monomeric derivatives through cleavage of the disulfide bridge . This suggests that dihydro compounds can undergo significant transformations under certain conditions, which could be relevant for dihydroterpineol as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydro compounds are influenced by their molecular structures. The paper on mineralocorticoid receptor antagonists describes how the introduction of lipophilic substituents and the identification of a new scaffold, dihydropyrrol-2-one ring, led to potent in vitro activity . This indicates that the physical properties such as solubility and chemical properties like receptor binding affinity can be modulated by structural changes in dihydro compounds.

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Chemical Industry of Forest Products .

3. Methods of Application or Experimental Procedures The study reported the use of five alpha-hydroxy acids (citric, tartaric, mandelic, lactic and glycolic acids) as catalysts in the synthesis of terpineol from alpha-pinene. The reaction step was hydrolysis of the intermediate terpinyl acetate, which yielded terpineol. The optimal reaction conditions were as follows: alpha-pinene, acetic acid, water, citric acid, and phosphoric acid, at a mass ratio of 1:2.5:1:(0.1–0.05):0.05, a reaction temperature of 70 °C, and a reaction time of 12–15 h .

Electronics Manufacturing

  • Specific Scientific Field : Electronics Manufacturing .
  • Summary of the Application : Dihydroterpineol is a stable solvent obtained by catalytic hydrogenation to the terpineol. It is utilized for its stability and high viscosity, which makes it useful for vehicle components .
  • Methods of Application or Experimental Procedures : It is used as a solvent in various applications such as conductive paste solvents, glass/metal paste solvents, sintering binder solvents, and solder paste solvents .
  • Summary of the Results or Outcomes : The use of Dihydroterpineol in these applications contributes to the efficiency and effectiveness of the manufacturing process .

Fragrance Industry

  • Specific Scientific Field : Fragrance and Cosmetics Industry .
  • Summary of the Application : Dihydroterpineol has a pleasant odor similar to lilac and is a common ingredient in perfumes, cosmetics, and flavors .
  • Methods of Application or Experimental Procedures : It is often used as a key ingredient in the formulation of various fragrances and cosmetic products due to its pleasant aroma .
  • Summary of the Results or Outcomes : The use of Dihydroterpineol in these applications contributes to the sensory appeal of various consumer products .

Safety And Hazards

When handling Dihydroterpineol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

2-(4-methylcyclohexyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODXCYZDMHPIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041812, DTXSID201312371, DTXSID101314081
Record name Dihydro-alpha-terpineol
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Molecular Weight

156.26 g/mol
Source PubChem
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Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Menthanol
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Product Name

p-MENTHAN-8-OL

CAS RN

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7
Record name Dihydro-α-terpineol
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Record name Terpineol, dihydro-
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Record name Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl-
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Record name Terpineol, dihydro-
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Record name P-MENTHAN-8-OL, CIS-
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Melting Point

32.00 to 35.00 °C. @ 760.00 mm Hg
Record name Menthanol
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Synthesis routes and methods

Procedure details

α-Terpineol (6.17 g) in ethanol (130 ml) was hydrogenated for 1 h at atmospheric pressure using 10% Pd-C catalyst (290 mg). The catalyst was then removed by filtration through Kieselguhr and the solvent was removed under reduced pressure to leave the title compound as an oil (5.93 g). Distillation gave an oil (4.56 g) b.p. (13 mm) 98°; νmax (film) 3375, 2940, 1445, 1160, 1140, and 910 cm-1 ; δH (60 MHz, CDCl3) 0.6-2.0(m).
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
290 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroterpineol
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Dihydroterpineol
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Dihydroterpineol
Reactant of Route 4
Dihydroterpineol
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Dihydroterpineol
Reactant of Route 6
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Dihydroterpineol

Citations

For This Compound
149
Citations
S Lee, U Paik, SM Yoon, JY Choi - Journal of the American …, 2006 - Wiley Online Library
The interaction of a dispersant and a binder at the Ni particle surface is investigated to identify their influence on the dispersion stability of Ni particles in dihydroterpineol (DHT). Six …
Number of citations: 29 ceramics.onlinelibrary.wiley.com
A Esmaeili, E Hashemi, S Safaiyan… - Herba Polonica, 2011 - bibliotekanauki.pl
… transferred in high percentages to dihydroterpineol, cis-ocimene-8-oxo, cis-β-dihydroterpineol and linalool. A volatile terpenoid alcohol of low toxicity – dihydroterpineol – is widely used …
Number of citations: 15 bibliotekanauki.pl
A Esmaeili, HR Mirmhadi, F Rafiee - Chemistry of Natural Compounds, 2014 - Springer
… vulgaris for 72 h produced dihydroterpineol (3, 48.8%) and isomenthol (4, 20.2%). When … Scheme 1 shows the pathways involved in bioconversion of menthol to dihydroterpineol. …
Number of citations: 1 link.springer.com
VN Ipatieff, H Pines - Journal of the American Chemical Society, 1944 - ACS Publications
… Dihydroterpineol was obtained by hydrogenating terpineol at 60-70 under 100 atm. of … The dihydroterpineol distilled at 69 under 5 mm. The dehydration of dihydroterpineol was …
Number of citations: 12 pubs.acs.org
SY Lee, KH Kim, BO Park - Thin Solid Films, 2008 - Elsevier
… Dihydroterpineol was used as a solvent. The paste was distributed on an Mo-coated soda–lime glass substrate by screen-printing method. It was difficult to obtain the densification of …
Number of citations: 17 www.sciencedirect.com
HT Lawless - Chemical senses, 1989 - academic.oup.com
… pine oil, isobornyl acetate, and the two 'mixed' fragrances of dihydroterpineol and … For example, the modal response for groups containing pine oil and dihydroterpineol was 'cleaners' for …
Number of citations: 157 academic.oup.com
Z Bensouda, E Elassiri, M Galai, M Sfaira… - J. Mater. Environ …, 2018 - researchgate.net
In this study, the corrosion inhibition properties of the Artemisia Abrotanum Essential Oil (AAEO) on mild steel surface in 1 M HCl solution has been investigated using Gas …
Number of citations: 18 www.researchgate.net
Y Chen, LL Zhang, W Wang, G Wang - Journal of Essential Oil …, 2023 - Taylor & Francis
… , dihydroterpineol could be produced from α-terpineol by catalyzed hydrogenation (Citation106). Dihydroterpineol … Compared with α-terpineol, dihydroterpineol is more suitable to be …
Number of citations: 2 www.tandfonline.com
DH McMahon, DG Michalis - Flavour and fragrance journal, 1985 - Wiley Online Library
… The stereochemistry of the four isomers of dihydroterpineol and dihydroterpinyl acetate are shown in Figure 1. It was assumed in Figure 1 that the isopropyl and isopropanol moieties …
Number of citations: 1 onlinelibrary.wiley.com
H Houti, M Ghanmi, B Satrani, FE Mansouri, F Cacciola… - Separations, 2023 - mdpi.com
In Morocco, the endemic Artemisia herba-alba is well known by its traditional uses and health benefits. The search for natural, safe, and effective antibacterial and antifungal agents from …
Number of citations: 5 www.mdpi.com

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